(+)-Chrysanthenone
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Overview
Description
(+)-Chrysanthenone is a naturally occurring organic compound known for its unique structure and properties. It is a monoterpenoid ketone, which is a class of compounds widely found in essential oils of various plants. The compound is characterized by its pleasant aroma and is often used in the fragrance industry. Its chemical structure includes a cyclohexane ring with a ketone functional group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Chrysanthenone typically involves the cyclization of suitable precursors under controlled conditions. One common method is the cyclization of a suitable unsaturated ketone in the presence of a Lewis acid catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound can be achieved through the extraction from natural sources or via synthetic routes. Extraction involves isolating the compound from essential oils of plants such as Chrysanthemum species. Synthetic production, on the other hand, involves chemical synthesis using readily available starting materials and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(+)-Chrysanthenone undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone can be reduced to form secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like Grignard reagents can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted ketones or alcohols depending on the nucleophile used.
Scientific Research Applications
(+)-Chrysanthenone has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: Studies have shown its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is used in the fragrance industry for its pleasant aroma and in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (+)-Chrysanthenone involves its interaction with various molecular targets. In biological systems, it is believed to exert its effects by disrupting cell membranes and interfering with enzyme activities. The compound’s ketone group plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
(+)-Chrysanthenone can be compared with other monoterpenoid ketones such as menthone and carvone. While all these compounds share a similar cyclohexane ring structure, this compound is unique due to its specific arrangement of functional groups and its distinct aroma. This uniqueness makes it valuable in specific applications where other monoterpenoid ketones may not be as effective.
List of Similar Compounds
- Menthone
- Carvone
- Pulegone
- Thujone
Properties
CAS No. |
38301-80-3 |
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Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(1S,5R)-2,7,7-trimethylbicyclo[3.1.1]hept-2-en-6-one |
InChI |
InChI=1S/C10H14O/c1-6-4-5-7-9(11)8(6)10(7,2)3/h4,7-8H,5H2,1-3H3/t7-,8+/m0/s1 |
InChI Key |
IECBDTGWSQNQID-JGVFFNPUSA-N |
Isomeric SMILES |
CC1=CC[C@H]2C(=O)[C@@H]1C2(C)C |
Canonical SMILES |
CC1=CCC2C(=O)C1C2(C)C |
Origin of Product |
United States |
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